6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furochromenone core with various substituents, including an azepane ring and multiple methyl groups
Preparation Methods
The synthesis of 6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves several steps. One common synthetic route includes the following steps:
Formation of the Furochromenone Core: The synthesis begins with the preparation of the furochromenone core through a cyclization reaction involving appropriate precursors.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with an intermediate compound.
Addition of Methyl Groups: The methyl groups are added through alkylation reactions using methylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with sigma receptors. The compound exhibits high affinity for sigma-1 receptors, which are involved in modulating neurotransmitter release and cellular signaling pathways. By binding to these receptors, the compound can influence various physiological processes, potentially leading to therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar compounds to 6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one include:
5-Phenyl-7H-furo[2,3-g]chromen-7-one:
9-Phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with a furochromenone core, this compound also exhibits unique properties due to its distinct substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer its distinctive chemical and biological properties.
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[3-(azepan-1-yl)-3-oxopropyl]-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H29NO4/c1-14-17(4)28-22-16(3)23-20(13-19(14)22)15(2)18(24(27)29-23)9-10-21(26)25-11-7-5-6-8-12-25/h13H,5-12H2,1-4H3 |
InChI Key |
ULLMEGXAUGPZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCCCC4)C)C)C |
Origin of Product |
United States |
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